molecular formula C7H5BrClFO B7961564 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene

5-Bromo-1-chloro-2-fluoro-3-methoxybenzene

Cat. No.: B7961564
M. Wt: 239.47 g/mol
InChI Key: JCBLQFCTDUFKFO-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO. This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a benzene ring. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene typically involves halogenation reactions where bromine, chlorine, and fluorine atoms are introduced to the benzene ring. One common method includes the use of diazonium salts, where aniline derivatives are diazotized and then treated with halogenating agents to introduce the desired halogens .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation, followed by halogenation and methoxylation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-1-chloro-2-fluoro-3-methoxybenzene is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on enzymes or other biomolecules. This interaction can alter the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene is unique due to the specific arrangement of its substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

5-bromo-1-chloro-2-fluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBLQFCTDUFKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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